molecular formula C9H10O3 B019245 2-Hydroxy-2-phenylpropanoic acid CAS No. 515-30-0

2-Hydroxy-2-phenylpropanoic acid

Cat. No. B019245
Key on ui cas rn: 515-30-0
M. Wt: 166.17 g/mol
InChI Key: NWCHELUCVWSRRS-UHFFFAOYSA-N
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Patent
US07273734B2

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07273734B2

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07273734B2

Procedure details

25 parts by weight and 180 parts by weight of these xylose and glucose, respectively, were mixed with 10,000 parts by weight of a culture medium (10 g/l of peptone, 5 g/l of yeast extract, 2 g/l of meat extract, 5 g/l of NaCl, 2 g/l of cysteine hydrochloride and 5 g/l of calcium carbonate), and the mixture formed was injected into a pressure bottle. After the gaseous-phase portion in the bottle was displaced with nitrogen gas, the bottle was hermetically closed with a butyl rubber stopper, which was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes). Thereafter, the culture medium treated was cooled to 30° C., and 100 parts by weight of a pre-culture fluid of phenyllactic acid productive strain HICA432 isolated in the manner as described previously was added thereto by means of a syringe when the bottle was kept hermetically stoppered, followed by a static culture at 30° C. for 6 days. Thereafter, the culture fluid was filtered, and the water and volatile components of the filtrate obtained were evaporated off under normal-temperature reduced pressure, followed by purification to obtain 9 parts by weight of phenyllactic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=[CH:2][C@@H:3]([C@H:5]([C@@H:7]([CH2:9]O)O)O)[OH:4].O=[CH:12][C@@H:13]([C@H:15]([C@@H]([C@@H](CO)O)O)O)O.[Na+].[Cl-].Cl.N[C@H](C(O)=O)CS.[C:33](=[O:36])([O-])[O-:34].[Ca+2]>>[C:5]1([C:3]([CH3:2])([OH:4])[C:33]([OH:34])=[O:36])[CH:15]=[CH:13][CH:12]=[CH:9][CH:7]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N[C@@H](CS)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Ca+2]
Step Two
Name
butyl rubber
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture formed
ADDITION
Type
ADDITION
Details
was then treated in an autoclave (121° C., 98 kPa pressure, 10 minutes)
Duration
10 min
ADDITION
Type
ADDITION
Details
Thereafter, the culture medium treated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(=O)O)(O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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